tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Catalog No.
S12180257
CAS No.
M.F
C9H16N4O2
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carba...

Product Name

tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

IUPAC Name

tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)

InChI Key

OZFJXZMYQQRIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C

Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound characterized by its molecular formula C9H16N4O2C_9H_{16}N_4O_2 and a molecular weight of approximately 212.25 g/mol. This compound belongs to the category of carbamates and features a tert-butyl group that enhances its lipophilicity, potentially increasing its biological activity. The structure includes a pyrazole ring, specifically substituted at the 5-position with an amino group and a methyl carbamate moiety, which may confer unique pharmacological properties useful in medicinal chemistry and drug development .

The reactivity of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is primarily influenced by the stability of the carbamate functional group. Typical reactions include:

  • Hydrolysis: Under acidic conditions, carbamates can hydrolyze to yield the corresponding amines and alcohols.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Deprotection: If protected groups are used during synthesis, they can be removed under specific conditions to yield the active compound .

Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate exhibits potential biological activities that make it a candidate for drug development. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties, although specific studies on this compound are still required to elucidate its mechanisms of action .

The synthesis of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate typically involves several steps:

  • Preparation of 3-amino-1H-pyrazole: This is achieved through standard organic synthesis techniques.
  • Alkylation: The pyrazole derivative is alkylated with a suitable electrophile to introduce the methyl group.
  • Coupling Reaction: The resulting pyrazole derivative is then coupled with tert-butyl carbamate under acidic or basic conditions to yield the final product .

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a potential drug candidate, it may be developed for therapeutic uses targeting inflammation or metabolic disorders.
  • Synthetic Chemistry: It can serve as a building block for synthesizing more complex molecules in pharmaceutical research.
  • Agricultural Chemistry: Its unique properties might be explored for developing agrochemicals with specific functions .

Interaction studies focus on understanding how tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate interacts with biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be utilized to assess binding affinities and selectivity towards various enzymes or receptors. Evaluating its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is crucial for determining its therapeutic potential .

Several compounds share structural similarities with tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate1029413-55-50.67
Tert-butyl 5-amino-1H-indazole-1-carboxylate129488-10-40.69
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate1029413-53-30.70
Tert-butyl 6-amino-1H-indazole-1-carboxylate219503-81-80.68
Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine1196154-25-20.69

The uniqueness of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate lies in its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl group, which may contribute to distinct biological activities compared to these similar compounds.

The compound belongs to the pyrazole family, a class of heterocyclic aromatic organic molecules featuring a five-membered ring with two adjacent nitrogen atoms. Its systematic IUPAC name, tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, reflects three key substituents:

  • 1-Methyl group: Positioned at the pyrazole ring’s 1st nitrogen.
  • 5-Amino group: Located at the 5th carbon.
  • 3-Boc carbamate: A tert-butoxycarbonyl group attached via a carbamate linkage at the 3rd carbon.

The Boc group serves as a protective moiety for amines, enabling selective reactivity in subsequent synthetic steps. X-ray crystallography confirms the planar geometry of the pyrazole ring, with bond lengths consistent with aromatic delocalization (C–N: ~1.33 Å).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₆N₄O₂
Molecular Weight212.25 g/mol
Melting Point86–90 °C
Storage ConditionsAmbient temperature
HPLC Purity≥97.5%
Spectral Data (IR, NMR)Conforms to expected structure

Historical Context in Heterocyclic Chemistry

Pyrazole chemistry traces its origins to 19th-century discoveries by Ludwig Knorr and Hans von Pechmann, who pioneered synthetic routes using acetylene and diazomethane. The introduction of Boc-protecting groups in the mid-20th century revolutionized amine protection strategies, with di-tert-butyl dicarbonate (Boc anhydride) emerging as a cornerstone reagent. The specific application of Boc groups to pyrazole derivatives, such as tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, gained prominence in the 2000s with advances in green chemistry and combinatorial drug synthesis.

Significance as a Protected Amine Intermediate

The Boc group’s stability under basic and nucleophilic conditions makes this compound indispensable for:

  • Peptide Synthesis: Protecting amines during solid-phase peptide synthesis to prevent undesired side reactions.
  • Drug Development: Serving as an intermediate in antiproliferative and antibacterial agents, such as 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivatives.
  • Green Chemistry: Enabling catalyst-efficient reactions, as demonstrated by PEG-400-mediated Boc protection under ambient conditions.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

212.12732577 g/mol

Monoisotopic Mass

212.12732577 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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